HDAC6 degrader-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HDAC6 degrader-1 involves the conjugation of a selective HDAC6 inhibitor, such as Nexturastat A, with a linker and a ligand for recruiting E3 ligase . The synthetic route typically includes the following steps:
Synthesis of the HDAC6 inhibitor: The HDAC6 inhibitor is synthesized using standard organic synthesis techniques.
Linker attachment: A linker molecule is attached to the HDAC6 inhibitor through a series of chemical reactions, such as amide bond formation or click chemistry.
E3 ligase ligand attachment: The ligand for recruiting E3 ligase is attached to the other end of the linker, completing the synthesis of the PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HDAC6 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions can modify the functional groups on the molecule, impacting its binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in modified PROTAC molecules with different functional groups .
Scientific Research Applications
HDAC6 degrader-1 has a wide range of scientific research applications, including:
Mechanism of Action
HDAC6 degrader-1 exerts its effects by inducing the degradation of HDAC6 through the ubiquitin-proteasome system. The compound binds to HDAC6 and recruits an E3 ligase, which ubiquitinates HDAC6, marking it for degradation by the proteasome . This targeted degradation reduces the levels of HDAC6 in cells, thereby modulating the biological pathways regulated by this enzyme .
Comparison with Similar Compounds
HDAC6 degrader-1 is unique compared to other similar compounds due to its selective degradation of HDAC6 without affecting other histone deacetylases. Similar compounds include:
Nexturastat A: A selective HDAC6 inhibitor used as the HDAC6 binder in this compound.
Tubastatin A: Another selective HDAC6 inhibitor that has been used in the development of PROTACs targeting HDAC6.
Difluoromethyl-1,3,4-oxadiazole-based degraders: These compounds also target HDAC6 but utilize a different zinc-binding group compared to this compound.
This compound stands out due to its high selectivity and efficacy in degrading HDAC6, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C40H45N9O9 |
---|---|
Molecular Weight |
795.8 g/mol |
IUPAC Name |
4-[[4-[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl-(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |
InChI Key |
NLVMRCQAKUCFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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